2-(4-Bromo-3,5-dimethylphenyl)-1,3-dioxolane
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Overview
Description
2-(4-Bromo-3,5-dimethylphenyl)-1,3-dioxolane is an organic compound characterized by a brominated aromatic ring and a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,5-dimethylphenyl)-1,3-dioxolane typically involves the reaction of 4-bromo-3,5-dimethylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3,5-dimethylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3,5-dimethylphenyl-1,3-dioxolane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various substituents on the aromatic ring.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.
Reduction Reactions: The major product is 3,5-dimethylphenyl-1,3-dioxolane.
Scientific Research Applications
2-(4-Bromo-3,5-dimethylphenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3,5-dimethylphenyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the dioxolane ring can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethylphenol: A precursor in the synthesis of 2-(4-Bromo-3,5-dimethylphenyl)-1,3-dioxolane.
3,5-Dimethylphenyl-1,3-dioxolane: A reduced form of the compound without the bromine atom.
2-Bromo-4-methylphenol: Another brominated aromatic compound with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the dioxolane ring, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylphenyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7-5-9(6-8(2)10(7)12)11-13-3-4-14-11/h5-6,11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVITYRHHEBUZNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)C2OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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